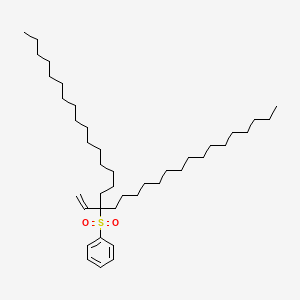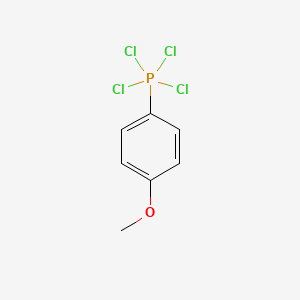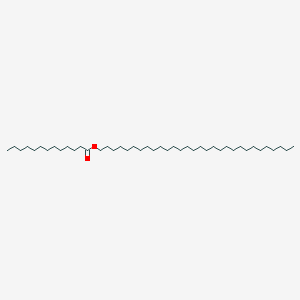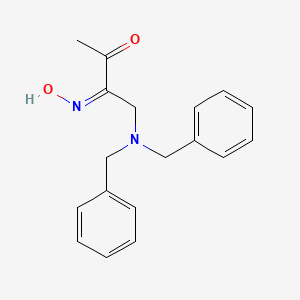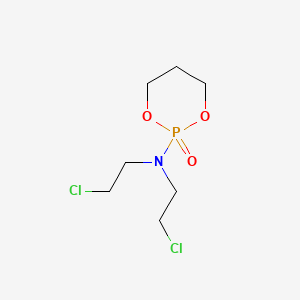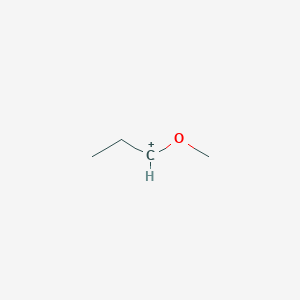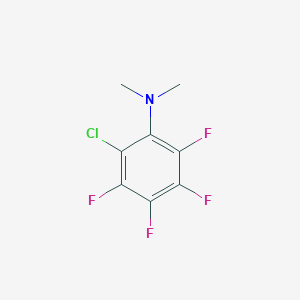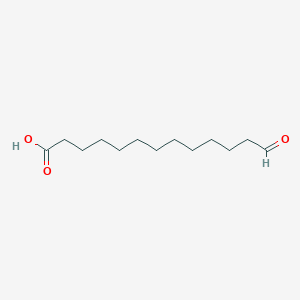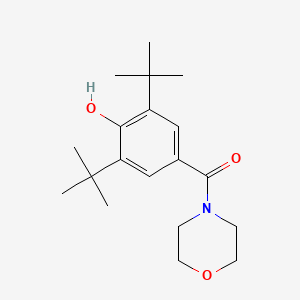
(3,5-Di-tert-butyl-4-hydroxyphenyl)(morpholin-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Di-tert-butyl-4-hydroxyphenyl)(morpholin-4-yl)methanone involves several steps. The starting material, 3,5-di-tert-butyl-4-hydroxybenzaldehyde, can be synthesized through the reaction of 2,6-di-tert-butylphenol with formaldehyde. This intermediate is then reacted with morpholine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthesis typically involves large-scale reactions with appropriate scaling of reagents and optimization of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(3,5-Di-tert-butyl-4-hydroxyphenyl)(morpholin-4-yl)methanone undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
(3,5-Di-tert-butyl-4-hydroxyphenyl)(morpholin-4-yl)methanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential anxiolytic effects and interactions with benzodiazepine binding sites.
Medicine: Investigated for its potential use in developing new anxiolytic drugs.
Industry: Employed as a pharmaceutical intermediate in the production of various drugs.
Mecanismo De Acción
The mechanism of action of (3,5-Di-tert-butyl-4-hydroxyphenyl)(morpholin-4-yl)methanone involves its interaction with benzodiazepine binding sites. Molecular dynamics simulations and docking studies have shown strong interactions with these sites, which are implicated in its anxiolytic effects. Additionally, the compound’s ability to lower corticosterone and tumor necrosis factor alpha levels suggests involvement of non-benzodiazepine binding sites and GABAergic molecular machinery .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Used as an intermediate in the synthesis of various compounds.
3,5-Di-tert-butyl-4-hydroxyphenylpropionic acid: Employed as an active pharmaceutical intermediate.
3,5-Di-tert-butyl-4-hydroxyanisole: Known for its antioxidant properties.
Uniqueness
(3,5-Di-tert-butyl-4-hydroxyphenyl)(morpholin-4-yl)methanone is unique due to its specific design for anxiolytic effects through molecular hybridization. Its strong interactions with benzodiazepine binding sites and additional effects on non-benzodiazepine pathways set it apart from other similar compounds .
Propiedades
Número CAS |
62951-95-5 |
|---|---|
Fórmula molecular |
C19H29NO3 |
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
(3,5-ditert-butyl-4-hydroxyphenyl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C19H29NO3/c1-18(2,3)14-11-13(12-15(16(14)21)19(4,5)6)17(22)20-7-9-23-10-8-20/h11-12,21H,7-10H2,1-6H3 |
Clave InChI |
XXYLBVVOEVVWJK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)N2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


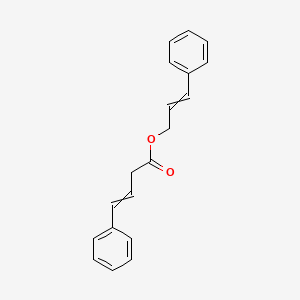
![Methanesulfonamide, N-[4-(dimethylamino)phenyl]-](/img/structure/B14500478.png)
![N-[(Benzyloxy)carbonyl]-L-valyl-D-valine](/img/structure/B14500481.png)
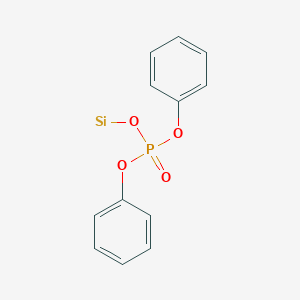
![3-[Phenyl(phenylsulfanyl)amino]propanenitrile](/img/structure/B14500496.png)
![[3-(Methoxymethyl)-2-methylpyridin-4-yl]methanol](/img/structure/B14500513.png)
